Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate
Overview
Description
Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate is a chemical compound with the molecular formula C7H9BrN2O2 and a molecular weight of 233.06 g/mol . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Mode of Action
The compound belongs to the pyrazole class, which is known for its broad range of chemical and biological properties . Pyrazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Pharmacokinetics
The compound is reported to have high gastrointestinal absorption and is bbb permeant . The compound has a lipophilicity (Log Po/w) of 2.08 (iLOGP), indicating its potential for bioavailability .
Biochemical Analysis
Biochemical Properties
Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including liver alcohol dehydrogenase, where it acts as an inhibitor The interaction between this compound and liver alcohol dehydrogenase involves binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its normal substrate
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in oxidative stress responses . This compound can modulate gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function. For instance, it has been shown to induce the expression of antioxidant enzymes, thereby enhancing the cell’s ability to combat oxidative damage.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. For example, this compound binds to the active site of liver alcohol dehydrogenase, inhibiting its enzymatic activity . This inhibition is achieved through the formation of a stable complex between the compound and the enzyme, which prevents the enzyme from interacting with its natural substrate. Additionally, this compound has been shown to modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in oxidative stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, particularly in terms of oxidative stress responses. In vitro studies have shown that prolonged exposure to this compound can enhance the expression of antioxidant enzymes, thereby improving the cell’s ability to manage oxidative stress.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects by enhancing the expression of antioxidant enzymes and improving cellular resilience to oxidative stress . At high doses, this compound can exhibit toxic effects, including liver damage and impaired cellular function. These adverse effects are likely due to the compound’s ability to inhibit liver alcohol dehydrogenase and disrupt normal metabolic processes.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress responses. This compound interacts with enzymes such as liver alcohol dehydrogenase, modulating their activity and influencing metabolic flux . Additionally, this compound can affect the levels of various metabolites, including those involved in antioxidant defense mechanisms. The modulation of these metabolic pathways by this compound contributes to its overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is readily taken up by cells and distributed to various intracellular compartments, where it can exert its biochemical effects. The localization and accumulation of this compound within cells are influenced by its interactions with transporters and binding proteins, which facilitate its movement across cellular membranes.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in oxidative stress responses . Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. The subcellular localization of this compound is essential for its ability to modulate cellular processes and exert its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another method includes the cycloaddition of 1,3-dipoles to dipolarophiles . These reactions typically require specific catalysts and controlled conditions to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, precise temperature control, and efficient purification techniques to obtain the desired product with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate include:
4-Bromo-1H-pyrazole: A precursor used in the synthesis of this compound.
Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate: A derivative with additional methyl groups on the pyrazole ring.
Ethyl 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)acetate: Another derivative with a methyl group on the pyrazole ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester group and the bromine atom on the pyrazole ring makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
Properties
IUPAC Name |
ethyl 2-(4-bromopyrazol-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-2-12-7(11)5-10-4-6(8)3-9-10/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVAPGLHLXVJIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426895 | |
Record name | (4-Bromo-pyrazol-1-yl)-acetic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82231-58-1 | |
Record name | (4-Bromo-pyrazol-1-yl)-acetic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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